
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
The synthesis of 8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Análisis De Reacciones Químicas
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
1,6-Naphthyridines: These compounds have nitrogen atoms at different positions and are known for their pharmacological properties.
1,8-Naphthyridines: These compounds are used in medicinal chemistry and have applications in the development of drugs and other bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H11ClN2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
8-chloro-1-methyl-3,4-dihydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C9H11ClN2/c1-12-6-2-3-7-4-5-11-9(10)8(7)12/h4-5H,2-3,6H2,1H3 |
Clave InChI |
IVSYSJQAIAFPKF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C1C(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



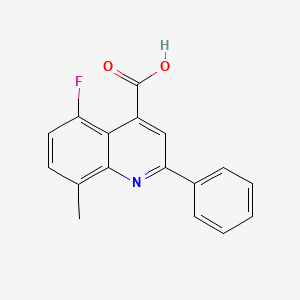
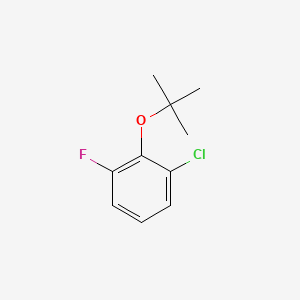
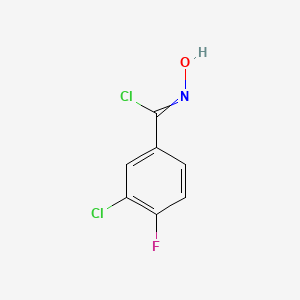
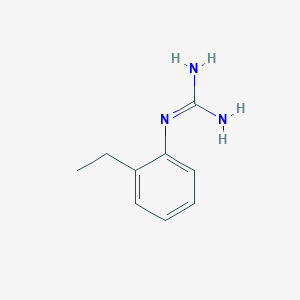
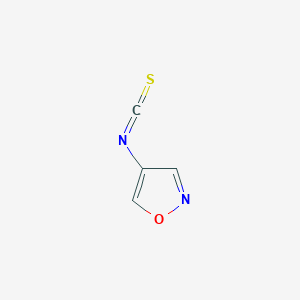
![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
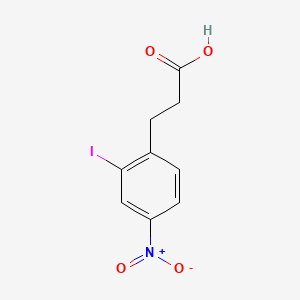

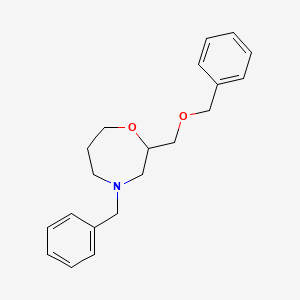
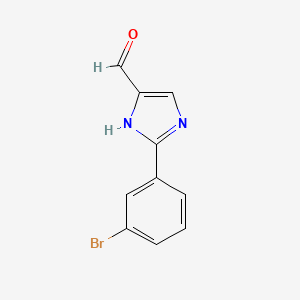
![2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)
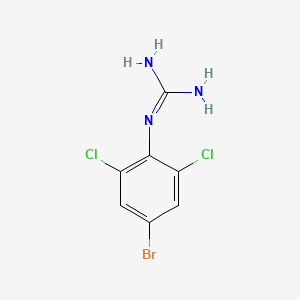
![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)
